
(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea is an organic compound with the molecular formula C11H13N3S. It is a derivative of thiourea and naphthalene, characterized by the presence of a naphthylideneamino group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea typically involves the reaction of 3,4-dihydro-2H-naphthalen-1-one with thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The naphthylideneamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydro-2H-naphthalen-1-one thiosemicarbazone
- N-(3,4-dihydro-2H-naphthalen-1-ylideneamino)-2,4-dimethylbenzamide
- 2-(3,4-dihydro-2H-naphthalen-1-ylideneamino)oxyacetic acid
Uniqueness
(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its naphthylideneamino group provides a versatile site for chemical modifications, making it a valuable compound for developing new derivatives with tailored properties .
Properties
CAS No. |
3689-17-6 |
|---|---|
Molecular Formula |
C11H13N3S |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea |
InChI |
InChI=1S/C11H13N3S/c12-11(15)14-13-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2,(H3,12,14,15) |
InChI Key |
PRNSUJCXOCSNAQ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=NNC(=S)N)C1 |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NNC(=S)N)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



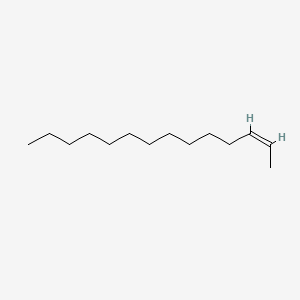

![9H-Pyrido[3,4-b]indole-6-carbonitrile](/img/structure/B3189885.png)
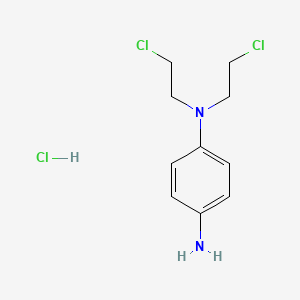
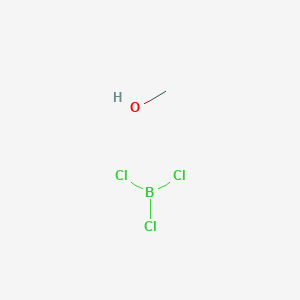
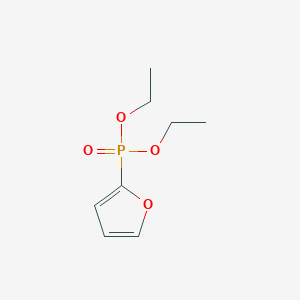

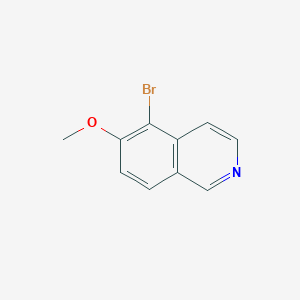
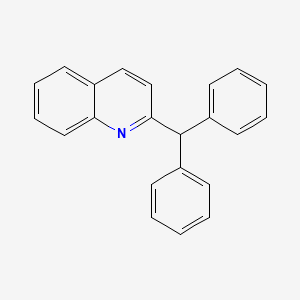
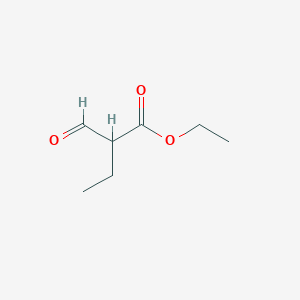
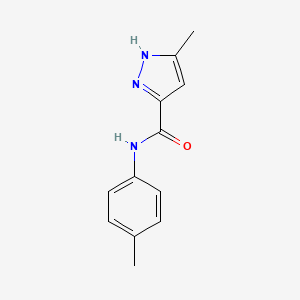
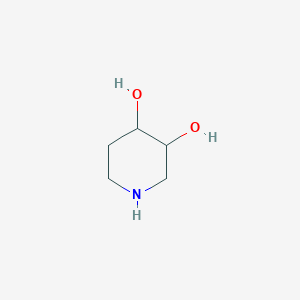
![Benzeneacetic acid, 3,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B3189942.png)
